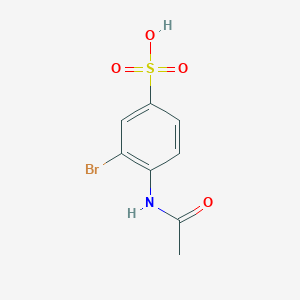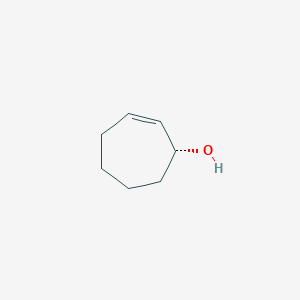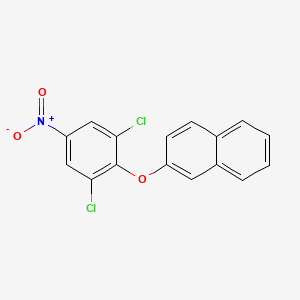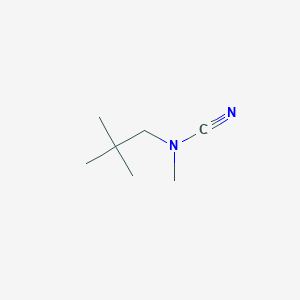
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 3-methyl-2-oxazolidinone. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites such as 4-ketocyclophosphamide and carboxyphosphamide, which are important for the compound’s pharmacological activity .
Applications De Recherche Scientifique
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA cross-linking and strand breakage mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Widely used in cancer chemotherapy for treating various types of cancers, including lymphomas, leukemias, and solid tumors.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide involves its conversion to active metabolites that alkylate DNA. This leads to the formation of DNA cross-links and strand breakage, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ifosfamide: Another nitrogen mustard derivative with similar DNA cross-linking properties.
Melphalan: A nitrogen mustard alkylating agent used in cancer treatment.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its broad spectrum of activity against various types of cancers and its ability to be used in combination with other chemotherapeutic agents to enhance efficacy .
Propriétés
| 78220-03-8 | |
Formule moléculaire |
C11H23Cl2N2O2P |
Poids moléculaire |
317.19 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-6-methyl-2-oxo-3-propyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C11H23Cl2N2O2P/c1-3-7-14-8-4-11(2)17-18(14,16)15(9-5-12)10-6-13/h11H,3-10H2,1-2H3 |
Clé InChI |
FRWRKDLNJOVYHD-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(OP1(=O)N(CCCl)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)





